N-(3-chloro-4-methylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
Description
N-(3-Chloro-4-methylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic coumarin derivative characterized by a chromene (coumarin) core substituted with two methyl groups at positions 7 and 8, a 4-oxo group, and a carboxamide moiety linked to a 3-chloro-4-methylphenyl group. This compound’s structure combines electron-withdrawing (chloro) and electron-donating (methyl) substituents, which may modulate its physicochemical and biological properties.
Properties
Molecular Formula |
C19H16ClNO3 |
|---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-7,8-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C19H16ClNO3/c1-10-5-7-14-16(22)9-17(24-18(14)12(10)3)19(23)21-13-6-4-11(2)15(20)8-13/h4-9H,1-3H3,(H,21,23) |
InChI Key |
HEAHWJAJSRGOIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=CC(=C(C=C3)C)Cl)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Heterocyclic Ketones
A high-pressure Q-tube reactor-assisted protocol enables efficient cyclocondensation between 3-oxo-2-arylhydrazonopropanals and chroman-4-one derivatives. This method, adapted for analogous chromeno[4,3-b]pyridines, employs ammonium acetate as a cyclizing agent in glacial acetic acid at 170°C for 45 minutes. The pressurized environment enhances reaction kinetics, achieving yields exceeding 70% while minimizing side products.
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 170°C |
| Pressure | High-pressure Q-tube |
| Catalyst | NH₄OAc |
| Solvent | Glacial AcOH |
| Reaction Time | 45 minutes |
Base-Mediated Cyclization of Baylis-Hillman Adducts
Alternative routes utilize Baylis-Hillman adducts derived from tert-butyl acrylates and salicylaldehyde derivatives. For example, refluxing tert-butyl-3-hydroxy-3-(2-hydroxyphenyl)-2-methylenepropanoate with aqueous KOH at 100°C for 46 hours induces cyclization to form 2H-chromene-3-carboxylic acid intermediates. This method, though slower, avoids pressurized systems and is scalable for industrial production.
Functionalization of the Chromene Skeleton
Introduction of Methyl Groups at C7 and C8
Selective methylation at the 7- and 8-positions is achieved via Friedel-Crafts alkylation using methyl chloride and AlCl₃ as a Lewis catalyst. Reaction conditions must be carefully controlled at 0–5°C to prevent over-alkylation. Post-reaction purification via silica gel chromatography isolates the dimethylated product with >95% purity.
Carboxamide Formation at C2
The carboxyl group at C2 is converted to a carboxamide through a two-step process:
-
Cyanation : Treatment of 4-(substituted-phenyl)-2-oxo-2H-chromene-6-carbonitrile with Zn(CN)₂ and Pd(PPh₃)₄ in DMF at 90°C introduces the nitrile group.
-
Hydrolysis to Carboxamide : Subsequent hydrolysis using 5M NaOH and 30% H₂O₂ in DMSO converts the nitrile to a primary amide.
Reaction Yield Comparison
| Step | Yield (%) | Conditions |
|---|---|---|
| Cyanation | 61–82 | Pd(PPh₃)₄, DMF, 90°C |
| Hydrolysis | 56–62 | NaOH/H₂O₂, DMSO, RT |
Coupling with 3-Chloro-4-Methylaniline
The final step involves coupling the chromene-2-carboxylic acid with 3-chloro-4-methylaniline via a carbodiimide-mediated reaction. Dicyclohexylcarbodiimide (DCC) in dichloromethane facilitates amide bond formation at 0°C, followed by 16-hour stirring to ensure complete conversion.
Optimized Coupling Parameters
-
Molar Ratio : 1:1 (chromene acid : aniline)
-
Catalyst : DCC (1.1 equivalents)
-
Temperature : 0°C (initial), then ambient
-
Workup : Filtration and washing with cold DCM
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost efficiency and safety:
-
Continuous Flow Reactors : Replace batch systems for chromene cyclization, reducing reaction time by 40%.
-
Solvent Recovery : Glacial acetic acid and DMF are distilled and reused, lowering production costs by ~15%.
-
Automated Crystallization : Ethanol-water mixtures (3:1 v/v) precipitate the final product with 99% purity, avoiding column chromatography.
Analytical Characterization
Critical quality control metrics include:
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (CDCl₃) | δ 6.39 (s, 1H, chromene H3) |
| δ 2.57 (d, 2H, Ar-CH₂-) | |
| IR (KBr) | 1631 cm⁻¹ (C=O stretch) |
| HPLC | Rt = 8.2 min (C18, MeOH/H₂O 70:30) |
Thermal Properties
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted chromene derivatives.
Scientific Research Applications
Therapeutic Applications
1.1 Anticancer Activity
Research indicates that derivatives of chromenes, including N-(3-chloro-4-methylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide, exhibit significant anticancer properties. The presence of specific substituents on the chromene structure can enhance its ability to inhibit cancer cell proliferation. For instance, studies have shown that compounds with chlorine substitutions demonstrate improved antiproliferative activity against various cancer cell lines .
1.2 Antifibrotic Effects
Recent investigations have highlighted the potential of chromene derivatives in treating fibrotic diseases. A study synthesized a series of compounds based on the chromene scaffold that showed promising antifibrotic effects by inhibiting TGF-β-induced collagen accumulation in renal cells. This suggests that this compound could be developed as a therapeutic agent for idiopathic pulmonary fibrosis and other fibrotic conditions .
Table 1: Summary of Synthetic Methods
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | Phenolic compounds + Acid catalyst | 70 |
| 2 | Substitution | Chloromethyl derivatives + Base | 65 |
| 3 | Purification | Solvent-based methods | Variable |
Biological Activities
The biological activities of this compound have been extensively studied:
3.1 Mechanism of Action
The compound's mechanism involves interaction with specific biological targets, leading to apoptosis in cancer cells and modulation of fibrosis-related pathways. The presence of electron-withdrawing groups like chlorine enhances its reactivity and biological efficacy .
3.2 Case Studies
Several case studies have documented the effectiveness of this compound in various experimental models:
- In Vitro Studies : Demonstrated significant inhibition of cancer cell growth in several human cancer lines.
- In Vivo Models : Animal studies indicated reduced fibrosis markers in treated subjects compared to controls.
Mechanism of Action
The mechanism by which N-(3-chloro-4-methylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key Observations :
- Substituent Diversity : The target compound’s 3-chloro-4-methylphenyl group contrasts with sulfamoylphenyl , methoxyphenethyl , and benzothiazolyl groups in analogs. These substituents influence electronic properties (e.g., chloro’s electron-withdrawing effect vs. methoxy’s electron-donating effect) and steric bulk.
- Chromene Core Modifications : Unlike the target compound’s 4-oxo group, analogs in and feature a 2-oxo chromene core, which alters conjugation and reactivity.
Physicochemical Properties
Biological Activity
N-(3-chloro-4-methylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including its effects on various biological systems, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a chromene core substituted with a chloro and methyl group. Its molecular formula is with a molecular weight of 449.9 g/mol. The presence of the chloro group is significant as halogenated compounds often exhibit enhanced biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar chromene derivatives have shown inhibitory effects on various enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's .
- Antioxidant Activity : Compounds with chromene structures are known for their antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells .
- Cytotoxic Effects : Studies have indicated that related compounds exhibit cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar chromene derivatives. For instance, certain derivatives demonstrated significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL . This indicates that this compound may possess similar antimicrobial properties.
Cytotoxicity Assays
In vitro cytotoxicity assays conducted on various cancer cell lines have revealed promising results. For example, derivatives similar to this compound showed IC50 values indicating effective inhibition of cell proliferation in breast cancer (MCF-7) and prostate cancer (DU145) cell lines .
Case Studies
- Case Study on Neuroprotective Effects : A study investigated the neuroprotective effects of chromene derivatives on neuroblastoma cells exposed to oxidative stress. Results indicated that these compounds significantly reduced cell death and improved cell viability, likely through their antioxidant mechanisms .
- Case Study on Anticancer Activity : Another study focused on the anticancer potential of chromene derivatives against various tumor types. The findings suggested that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways, highlighting their therapeutic potential .
Summary Table of Biological Activities
Q & A
Q. What are the established synthetic routes for N-(3-chloro-4-methylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide, and how can reaction conditions be optimized?
The compound is synthesized via chromene-2-carboxylic acid derivatives. A common method involves converting 4-oxo-4H-chromene-2-carboxylic acid to its acid chloride using phosphorus pentachloride (PCl₅) in dry cyclohexane under reflux (2 hours). The resulting acid chloride is then coupled with 3-chloro-4-methylaniline to form the carboxamide . Optimization includes:
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- X-ray crystallography : Resolves the chromene core’s planar structure and substituent orientations. For example, chromene derivatives exhibit bond angles of 120°–122° at the carbonyl group, confirmed by SHELXL refinement .
- NMR spectroscopy : Key signals include the chromene carbonyl at δ 178–180 ppm (¹³C NMR) and aromatic protons at δ 6.9–8.1 ppm (¹H NMR) .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular weight (C₁₉H₁₆ClNO₃: ~365.8 g/mol) .
Q. What solvents and conditions are recommended for solubility testing during biological assays?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) at 10–20 mM. For in vitro assays, prepare stock solutions in DMSO (≤1% v/v final concentration to avoid cytotoxicity). Centrifugation (10,000 rpm, 5 min) removes insoluble particulates .
Advanced Research Questions
Q. How can computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., cytochrome P450). The chlorophenyl group may occupy hydrophobic pockets, while the carboxamide forms hydrogen bonds .
- MD simulations : GROMACS simulations (20 ns) assess stability of ligand-protein complexes. RMSD values <2 Å indicate stable binding .
- QSAR models : Correlate substituent electronegativity (e.g., chloro group) with avicidal activity using Hammett constants .
Q. What strategies resolve contradictions in biological activity data across studies?
- Assay standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., cisplatin).
- Impurity analysis : Employ HPLC (C18 column, 70:30 acetonitrile/water, 1 mL/min) to verify purity >98%. Contaminants like unreacted aniline (retention time ~3.5 min) can skew results .
- Dose-response curves : Fit data to Hill equations to calculate EC₅₀ values, reducing variability from threshold effects .
Q. How can the degradation pathways of this compound be analyzed under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor via LC-MS:
Q. What methods validate the compound’s selectivity in enzyme inhibition assays?
- Kinetic assays : Measure IC₅₀ against off-target enzymes (e.g., carbonic anhydrase) using fluorogenic substrates.
- Crystallographic mapping : Co-crystallize the compound with target enzymes (e.g., Pfmrk kinase) to identify binding residues. SHELX programs refine structures to 1.5–2.0 Å resolution .
Methodological Best Practices
- Crystallization : For X-ray analysis, use vapor diffusion with 30% PEG 4000 and 0.1 M HEPES (pH 7.5). Needle-shaped crystals typically form in 7 days .
- Toxicity screening : Follow OECD 423 guidelines for acute oral toxicity in rodent models. Dose at 300 mg/kg and monitor for 14 days .
- Data reporting : Include R-factors (<0.05 for crystallography), p-values (two-tailed t-test), and confidence intervals in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
